molecular formula C21H27N3O4S B10933322 N'-[(E)-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}methylidene]-2-(thiophen-2-yl)acetohydrazide

N'-[(E)-{3-ethoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}methylidene]-2-(thiophen-2-yl)acetohydrazide

Cat. No.: B10933322
M. Wt: 417.5 g/mol
InChI Key: QNTDDRPLHJBGHR-CJLVFECKSA-N
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Description

N’~1~-{(E)-1-[3-ETHOXY-4-(2-MORPHOLINOETHOXY)PHENYL]METHYLIDENE}-2-(2-THIENYL)ACETOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by its complex molecular structure, which includes an ethoxy group, a morpholinoethoxy group, and a thienyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-{(E)-1-[3-ETHOXY-4-(2-MORPHOLINOETHOXY)PHENYL]METHYLIDENE}-2-(2-THIENYL)ACETOHYDRAZIDE typically involves the following steps:

    Formation of the hydrazide core: This step involves the reaction of a thienyl acetic acid derivative with hydrazine hydrate under reflux conditions to form the corresponding hydrazide.

    Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone derivative of 3-ethoxy-4-(2-morpholinoethoxy)benzaldehyde under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~-{(E)-1-[3-ETHOXY-4-(2-MORPHOLINOETHOXY)PHENYL]METHYLIDENE}-2-(2-THIENYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The ethoxy and morpholinoethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique molecular structure.

    Industry: May be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N’~1~-{(E)-1-[3-ETHOXY-4-(2-MORPHOLINOETHOXY)PHENYL]METHYLIDENE}-2-(2-THIENYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular or biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • **N’~1~-{(E)-1-[3-ETHOXY-4-(2-MORPHOLINOETHOXY)PHENYL]METHYLIDENE}-2-(2-FURYL)ACETOHYDRAZIDE
  • **N’~1~-{(E)-1-[3-ETHOXY-4-(2-MORPHOLINOETHOXY)PHENYL]METHYLIDENE}-2-(2-PYRIDYL)ACETOHYDRAZIDE

Uniqueness

N’~1~-{(E)-1-[3-ETHOXY-4-(2-MORPHOLINOETHOXY)PHENYL]METHYLIDENE}-2-(2-THIENYL)ACETOHYDRAZIDE is unique due to the presence of the thienyl group, which may impart specific chemical and biological properties that are distinct from similar compounds with different substituents.

Properties

Molecular Formula

C21H27N3O4S

Molecular Weight

417.5 g/mol

IUPAC Name

N-[(E)-[3-ethoxy-4-(2-morpholin-4-ylethoxy)phenyl]methylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C21H27N3O4S/c1-2-27-20-14-17(16-22-23-21(25)15-18-4-3-13-29-18)5-6-19(20)28-12-9-24-7-10-26-11-8-24/h3-6,13-14,16H,2,7-12,15H2,1H3,(H,23,25)/b22-16+

InChI Key

QNTDDRPLHJBGHR-CJLVFECKSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CS2)OCCN3CCOCC3

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CS2)OCCN3CCOCC3

Origin of Product

United States

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